molecular formula C16H16ClN3O B5254259 N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride

N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B5254259
M. Wt: 301.77 g/mol
InChI Key: LGBXNBLQUPUNIE-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate reagents.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3-ethoxyaniline.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the inhibition of key cellular pathways involved in disease progression, such as cancer cell proliferation and survival .

Comparison with Similar Compounds

N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride can be compared with other similar compounds, such as:

    Erlotinib Hydrochloride: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).

    Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(3-ethoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O.ClH/c1-2-20-13-7-5-6-12(10-13)19-16-14-8-3-4-9-15(14)17-11-18-16;/h3-11H,2H2,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXNBLQUPUNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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